molecular formula C6H8N2O2S B8581749 5-Methyl-2-(methylthio)-4,6-pyrimidinediol

5-Methyl-2-(methylthio)-4,6-pyrimidinediol

Cat. No.: B8581749
M. Wt: 172.21 g/mol
InChI Key: SWWKISZJEKSLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(methylthio)-4,6-pyrimidinediol is a pyrimidine derivative with a molecular formula of C6H8N2O2S This compound is known for its unique chemical structure, which includes a methyl group and a methylthio group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylthio)-4,6-pyrimidinediol typically involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with methylthiol. One common method is the reaction of 4,6-dihydroxy-2-methylpyrimidine with methylthiol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylthio)-4,6-pyrimidinediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(methylthio)-4,6-pyrimidinediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylthio)-4,6-pyrimidinediol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(methylthio)-4,6-pyrimidinediol is unique due to the presence of both a methyl group and a methylthio group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-hydroxy-5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(9)7-6(11-2)8-5(3)10/h1-2H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWKISZJEKSLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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